N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a complex organic compound with the molecular formula C17H27N5O It is characterized by a cycloheptyl group attached to an acetamide moiety, which is further linked to a piperazine ring substituted with a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidinyl halide under basic conditions to form the pyrimidinyl-piperazine intermediate. This intermediate is subsequently acylated with cycloheptyl acetamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated pyrimidinyl derivatives, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: N-oxides of the original compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyrimidinyl derivatives with various nucleophiles
Scientific Research Applications
N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to anti-cancer effects .
Comparison with Similar Compounds
N-cycloheptyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
N-cycloheptyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
N-cycloheptyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide: Contains a pyrazinyl group instead of a pyrimidinyl group.
N-cycloheptyl-2-[4-(quinolin-2-yl)piperazin-1-yl]acetamide: Features a quinolinyl group instead of a pyrimidinyl group.
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-cycloheptyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c23-16(20-15-6-3-1-2-4-7-15)14-21-10-12-22(13-11-21)17-18-8-5-9-19-17/h5,8-9,15H,1-4,6-7,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHHIKMQXCOKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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